2,3-Difluoro-4-(hydroxymethyl)benzoic acid
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Overview
Description
2,3-Difluoro-4-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H6F2O3 It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 3rd positions, and a hydroxymethyl group is attached at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-(hydroxymethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2,3-difluorotoluene with a suitable oxidizing agent to introduce the carboxylic acid group. Another method involves the use of 2,3-difluorobenzyl alcohol, which is then oxidized to form the desired benzoic acid derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using robust and efficient oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include potassium permanganate, chromium trioxide, and other strong oxidizers .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form 2,3-difluorobenzyl alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: 2,3-Difluoro-4-carboxybenzoic acid.
Reduction: 2,3-Difluorobenzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-4-(hydroxymethyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-(hydroxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to bind to biological targets .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzoic acid: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
4-Hydroxymethylbenzoic acid: Does not have fluorine atoms, resulting in different electronic properties.
2,4-Difluorobenzoic acid: Fluorine atoms are positioned differently, affecting its reactivity and applications.
Uniqueness
2,3-Difluoro-4-(hydroxymethyl)benzoic acid is unique due to the presence of both fluorine atoms and a hydroxymethyl group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H6F2O3 |
---|---|
Molecular Weight |
188.13 g/mol |
IUPAC Name |
2,3-difluoro-4-(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C8H6F2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2,11H,3H2,(H,12,13) |
InChI Key |
YVWKJNSZNYIBTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)F)C(=O)O |
Origin of Product |
United States |
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